molecular formula C18H16O B14634580 2-Benzylidene-3,3-dimethyl-2,3-dihydro-1h-inden-1-one CAS No. 55953-72-5

2-Benzylidene-3,3-dimethyl-2,3-dihydro-1h-inden-1-one

Cat. No.: B14634580
CAS No.: 55953-72-5
M. Wt: 248.3 g/mol
InChI Key: KGQHTMOZOPSKTH-FOWTUZBSSA-N
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Description

2-Benzylidene-3,3-dimethyl-2,3-dihydro-1H-inden-1-one is an organic compound that belongs to the class of indenones It is characterized by a benzylidene group attached to a dihydroindenone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzylidene-3,3-dimethyl-2,3-dihydro-1H-inden-1-one typically involves the condensation of 3,3-dimethyl-2,3-dihydro-1H-inden-1-one with benzaldehyde. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the benzylidene moiety. The reaction is typically performed under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-Benzylidene-3,3-dimethyl-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

2-Benzylidene-3,3-dimethyl-2,3-dihydro-1H-inden-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Benzylidene-3,3-dimethyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. For instance, its antibacterial activity is believed to result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The compound may also interact with enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: 2-Benzylidene-3,3-dimethyl-2,3-dihydro-1H-inden-1-one is unique due to the presence of the benzylidene group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other indenone derivatives and contributes to its specific reactivity and applications.

Properties

CAS No.

55953-72-5

Molecular Formula

C18H16O

Molecular Weight

248.3 g/mol

IUPAC Name

(2Z)-2-benzylidene-3,3-dimethylinden-1-one

InChI

InChI=1S/C18H16O/c1-18(2)15-11-7-6-10-14(15)17(19)16(18)12-13-8-4-3-5-9-13/h3-12H,1-2H3/b16-12+

InChI Key

KGQHTMOZOPSKTH-FOWTUZBSSA-N

Isomeric SMILES

CC\1(C2=CC=CC=C2C(=O)/C1=C\C3=CC=CC=C3)C

Canonical SMILES

CC1(C2=CC=CC=C2C(=O)C1=CC3=CC=CC=C3)C

Origin of Product

United States

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